Formamide, N,N'-(methylenedi-4,1-phenylene)bis-
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Overview
Description
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C15H14N2O2. It is characterized by the presence of two formamide groups connected by a methylene bridge to a phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of formamide with methylenedi-4,1-phenylene. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality Formamide, N,N’-(methylenedi-4,1-phenylene)bis- .
Chemical Reactions Analysis
Types of Reactions
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: The phenylene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted phenylene derivatives.
Scientific Research Applications
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets. The formamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenylene ring provides stability and rigidity to the compound, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzyl groups attached to the formamide.
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Contains maleimide groups instead of formamide.
N,N’-(Methylenedi-4,1-phenylene)bis(stearamide): Contains stearamide groups instead of formamide
Uniqueness
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52721-83-2 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[4-[(4-formamidophenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H14N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8,10-11H,9H2,(H,16,18)(H,17,19) |
InChI Key |
NIGRIMOLDFBQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC=O)NC=O |
Origin of Product |
United States |
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